6-Fluoro-3-methyl-1,2-benzoxazole
Overview
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves condensation reactions. A related study demonstrated a practical synthesis method for indazoles, which shares structural similarities with benzoxazoles. This method used o-fluorobenzaldehydes and O-methyloximes with hydrazine (Lukin et al., 2006). Another research focused on the synthesis of benzoxazole derivatives using different chemical reactions, highlighting the versatility of methods available for creating such compounds (Paveendra & Vagdevi, 2023).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be analyzed using various spectroscopic methods. A study on a similar benzoxazole derivative revealed insights into its crystal structure and molecular conformation, which is crucial for understanding its chemical behavior (Chai et al., 2013).
Chemical Reactions and Properties
Benzoxazoles can participate in a range of chemical reactions. For example, research on azido-benzothiazoles, which are structurally related to benzoxazoles, showed the formation of thiazolo[4,5-g]benzoxazoles under certain conditions, highlighting the reactivity of such compounds (Gallagher et al., 1980).
Physical Properties Analysis
The physical properties of benzoxazole derivatives, such as solubility and melting points, are influenced by their molecular structure. Studies on benzoxazole-based compounds have shown how their structural features can affect properties like fluorescence and solvatochromism (Liu et al., 2017).
Scientific Research Applications
Fluorescent Probes for Sensing pH and Metal Cations
Benzoxazole derivatives, such as 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been developed as fluorescent probes for sensing metal cations like magnesium and zinc. These compounds exhibit high sensitivity to pH changes and selectively respond to specific metal cations due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Potential Anti-Inflammatory and Cytotoxic Agents
Benzoxazole compounds, including those with fluoro substituents, have been studied for their anti-inflammatory and cytotoxic properties. Research on these compounds indicates their potential as therapeutic agents for conditions like inflammation and cancer (Thakral et al., 2022).
Bio-Imaging Applications
Benzoxazole-based compounds are also being utilized in bio-imaging applications. They possess two-photon absorption properties and demonstrate excellent penetrability in living cells, indicating their potential for use in biological imaging experiments (Liu et al., 2017).
Imaging Amyloid-β in Alzheimer's Disease
Benzoxazole derivatives have been used in the development of probes for imaging amyloid-β, which is significant in the context of Alzheimer's disease. This application highlights the role of these compounds in neurological research and potential diagnostic uses (Shimadzu et al., 2004).
Liquid Crystal Research
Benzoxazole compounds, due to their high birefringence and large dielectric anisotropy, are being researched for their applicability in liquid-crystal technology. Their unique molecular structure makes them suitable for enhancing the performance of liquid-crystal mixtures (Hu et al., 2020).
Protonation and Deprotonation Studies
Research on the protonation and deprotonation enthalpies of benzoxazole and its derivatives provides valuable insights into their interaction with water molecules. This is crucial for understanding their behavior in biological systems and potential drug design applications (Kabanda & Ebenso, 2013).
properties
IUPAC Name |
6-fluoro-3-methyl-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCUAJRDGGWPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621050 | |
Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methyl-1,2-benzoxazole | |
CAS RN |
117933-03-6 | |
Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.